
Egfr-IN-49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-49 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant efficacy in targeting EGFR mutations, particularly EGFRT790M and EGFRT790M/L858R, with IC50 values of 65.0 nM and 13.6 nM, respectively . This compound is of great interest in cancer research due to its ability to induce apoptosis in a dose-dependent manner.
Métodos De Preparación
The synthesis of Egfr-IN-49 involves several steps, typically starting with the preparation of key intermediates. The synthetic route includes the formation of the core structure through a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Egfr-IN-49 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Egfr-IN-49 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition mechanisms of EGFR and to develop new inhibitors with improved efficacy.
Biology: Researchers utilize this compound to investigate the role of EGFR in cellular processes such as proliferation, differentiation, and apoptosis.
Mecanismo De Acción
Egfr-IN-49 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways. The compound binds to the adenosine triphosphate (ATP)-binding site of EGFR, blocking its activity and leading to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Egfr-IN-49 is compared with other EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While these compounds also target EGFR, this compound is unique in its high selectivity and potency against specific EGFR mutations like EGFRT790M and EGFRT790M/L858R. This makes it particularly effective in cases where other inhibitors may fail due to resistance mechanisms .
Similar compounds include:
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: Another EGFR inhibitor with applications in lung cancer therapy.
Afatinib: A broader-spectrum EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: Known for its efficacy against EGFR T790M mutation, similar to this compound.
This compound stands out due to its specific targeting and effectiveness against resistant EGFR mutations, making it a valuable compound in cancer research and therapy.
Propiedades
Fórmula molecular |
C22H15N5O2S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-[3-[2-(3-cyanoanilino)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C22H15N5O2S/c1-2-19(28)24-16-7-4-8-17(12-16)29-21-20-18(9-10-30-20)26-22(27-21)25-15-6-3-5-14(11-15)13-23/h2-12H,1H2,(H,24,28)(H,25,26,27) |
Clave InChI |
DUPFAGNYEYZTGC-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=C2SC=C3)NC4=CC=CC(=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


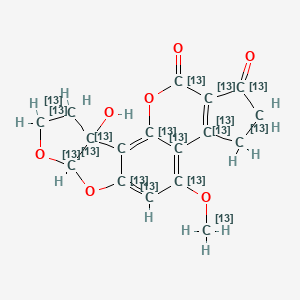
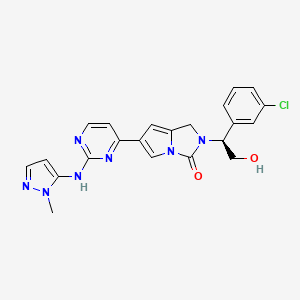

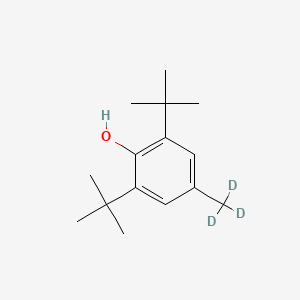

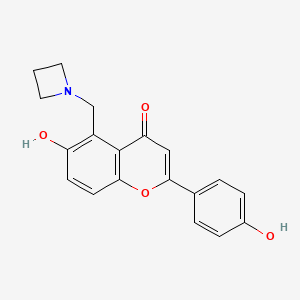
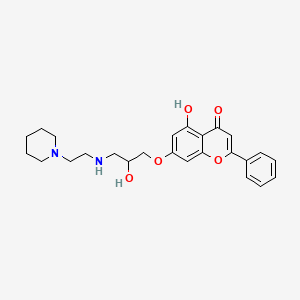
![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
![decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15141679.png)
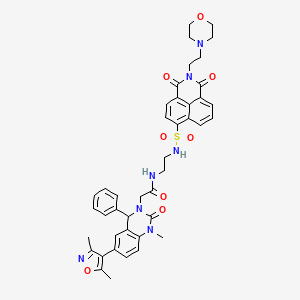
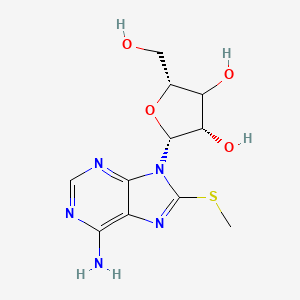
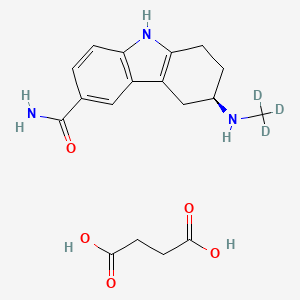
![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)
